molecular formula C15H11FN2O2 B15056949 4'-(2-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid

4'-(2-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid

Cat. No.: B15056949
M. Wt: 270.26 g/mol
InChI Key: WLVDYCVECGYZBS-UHFFFAOYSA-N
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Description

4’-(2-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is a complex organic compound featuring a bipyrrole structure with a fluorophenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(2-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the bipyrrole core, followed by the introduction of the fluorophenyl group and the carboxylic acid functionality. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4’-(2-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4’-(2-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(2-Fluorophenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid is unique due to its specific combination of a bipyrrole core with a fluorophenyl group and a carboxylic acid functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H11FN2O2

Molecular Weight

270.26 g/mol

IUPAC Name

4-(2-fluorophenyl)-3-pyrrol-1-yl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C15H11FN2O2/c16-12-6-2-1-5-10(12)11-9-17-13(15(19)20)14(11)18-7-3-4-8-18/h1-9,17H,(H,19,20)

InChI Key

WLVDYCVECGYZBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC(=C2N3C=CC=C3)C(=O)O)F

Origin of Product

United States

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